molecular formula C16H14N4O2S B5731127 4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid

4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid

Cat. No.: B5731127
M. Wt: 326.4 g/mol
InChI Key: UZWBULDSHPHXJG-UHFFFAOYSA-N
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Description

4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzoic acid moiety, which is a benzene ring with a carboxylic acid group attached.

Preparation Methods

The synthesis of 4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid typically involves multiple steps. One common method starts with the synthesis of benzoic acid hydrazide, which is then reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate salt. This salt undergoes cyclization with hydrazine hydrate to form the basic nucleus of 4-amino-5-phenyl-1,2,4-triazole-3-thiol. Finally, a condensation reaction with different aldehydes is conducted to synthesize the desired compound .

Chemical Reactions Analysis

4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

4-[(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)methyl]benzoic acid can be compared with other 1,2,4-triazole derivatives, such as:

    4-Amino-5-phenyl-1,2,4-triazole-3-thiol: Similar in structure but lacks the benzoic acid moiety.

    4-Amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol: Contains a pyridyl group instead of a phenyl group.

    4-Amino-5-cyclohexyl-1,2,4-triazole-3-thiol: Contains a cyclohexyl group instead of a phenyl group

These compounds share similar biological activities but differ in their specific applications and effectiveness due to the variations in their structures.

Properties

IUPAC Name

4-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-20-14(12-4-2-1-3-5-12)18-19-16(20)23-10-11-6-8-13(9-7-11)15(21)22/h1-9H,10,17H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWBULDSHPHXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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